molecular formula C19H20O3 B094321 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione CAS No. 17545-07-2

1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione

Cat. No. B094321
CAS RN: 17545-07-2
M. Wt: 296.4 g/mol
InChI Key: GVKKJJOMQCNPGB-UHFFFAOYSA-N
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Description

“1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione” is also known as Cryptotanshinone . It is a compound with the empirical formula C19H20O3 and has a molecular weight of 296.36 .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in chemical databases or textbooks.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.36 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.

Scientific Research Applications

Solubility in Organic Solvents

The solubility of 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione, also known as tanshinone IIA, in organic solvents like ethanol, methanol, acetone, and ethyl acetate has been studied. It was found that its solubility increases with temperature, and these findings were correlated using the Apelblat equation (Zhao, Gan, & Zhou, 2008).

Synthesis and Vasodilative Activity

A study on the synthesis and vasodilative activity of tanshinone IIA derivatives has been conducted. This research involved synthesizing various derivatives and evaluating their effects on vascular thoracic aorta smooth muscle from rats. Most derivatives showed concentration-dependent inhibition of the contractile response of norepinephrine (Bi et al., 2010).

Synthesis of Phenanthropyrrolidines

Research on the synthesis of phenanthropyrrolidines through electrochemical oxidation has been reported. This involved converting specific derivatives to phenanthropyrrolidines, demonstrating a method for synthesizing complex molecular structures (Bird et al., 1986).

Fluorophore Development

The development of blue fluorophores using 2,3-diphenylphenanthro[9,10-b]furans has been explored. These compounds, with slightly twisted helicene-like structures, exhibit intense blue fluorescence in both dichloromethane and solid state, indicating potential in fluorescence applications (Kojima et al., 2016).

Photoinduced Molecular Transformations

A study on photoinduced molecular transformations demonstrated the synthesis of dihydrophenanthro[b]furan diones through regioselective [3 + 2] photoadditions. This research contributes to understanding photochemical reactions and their applications in synthesis (Suginome et al., 1994).

properties

IUPAC Name

1,6,6-trimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKKJJOMQCNPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347166
Record name 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cryptotanshinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione

CAS RN

17545-07-2, 35825-57-1
Record name 1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cryptotanshinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182 °C
Record name Cryptotanshinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Reactant of Route 2
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Reactant of Route 3
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Reactant of Route 4
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Reactant of Route 5
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione
Reactant of Route 6
1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione

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